molecular formula C8H14N2O B1296623 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one CAS No. 7309-42-4

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No. B1296623
CAS RN: 7309-42-4
M. Wt: 154.21 g/mol
InChI Key: ZPLMTUXXQQUKDH-UHFFFAOYSA-N
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Description

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a chemical compound with the molecular formula C8H14N2O . It is a member of the class of compounds known as diazabicyclo[4.2.1]nonan-4-ones .


Synthesis Analysis

The synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has been reported in several studies. For instance, the Hofmann Elimination of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide has been described, providing insights into the nature of the product and its mechanism . Another study reported a [3+2] cycloaddition-based one-pot synthesis of the compound .


Molecular Structure Analysis

The molecular structure of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one consists of 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The ChemSpider database provides a 3D view of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one include a density of 1.1±0.1 g/cm3, a boiling point of 312.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 142.9±25.9 °C .

Scientific Research Applications

Synthesis and Spasmolytic Activity

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one and related compounds have been studied for their spasmolytic activity. Specifically, the lactams 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one and 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one, along with their reduction products, were examined. These substances demonstrated specific anti-serotonin and anti-histaminic properties, with some amides and sulfonamides showing non-specific spasmolytic activity (Razdan et al., 1987).

Structural and Conformational Studies

Structural and conformational studies of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one derivatives have been conducted. Research involving NMR, IR, and Raman spectroscopy, as well as X-ray diffraction, has revealed insights into the preferred conformational states of these compounds in various solvents (Gálvez et al., 1985).

Synthesis and Use in Imaging

The compound has been used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) labeled with carbon-11, making it useful in imaging studies. This synthesis is significant for the development of radiolabeled SSRIs for potential medical applications (Jensen et al., 2002).

properties

IUPAC Name

9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-6-2-3-7(10)5-9-8(11)4-6/h6-7H,2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLMTUXXQQUKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339636
Record name 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

CAS RN

7309-42-4
Record name 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
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Synthesis routes and methods

Procedure details

9-Methyl-3,9-diazabicyclo[4.2.1]nonane (J. Org. Chem., 1960, 637 ). Conc. H2SO4 (6.25 ml, 0.117 mol) was added dropwise to a stirred cold (−5° C.) solution of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (2.78 g, 0.02 mol) in CHCl3(25 ml) while keeping the temperature below 15° C. After cooling to 0-5° C., neat sodium azide (2.60 g, 0.040 mol) was added in small portions while maintaining pot temperature below 35° C. The mixture stirred at rt for 2 h and then heated at 50° C. for 2 h. Rxn mixture was poured into ice and neutralized with Na2CO3 and then basify with 50% NaOH. Organic layer separated and the aq. layer re-extracted with CHCl3 (2×25 ml). Combined organic layers were washed with water (10 ml), brine and dried (MgSO4). Evaporation of CHCl3 gave 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one as a off-white solid (1.15 g, 37%). 1H NMR (400 MHz, CHLOROFORM-D) ppm 1.67-1.75 (m, 1H) 1.77-1.85 (m, 1H) 2.05-2.16 (m, 2H) 2.42 (s, 3H) 2.46 (ddd, J=16.05, 6.23, 2.14 Hz, 1H) 2.80-2.90 (m, 2H) 3.17 (t, J=6.42 Hz, 1H) 3.24 (t, J=6.30 Hz, 1H) 3.60 d), J=14.60 Hz, 1H) 5.90 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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